molecular formula C18H17BrN4O3S3 B2544857 N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 392303-07-0

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2544857
CAS No.: 392303-07-0
M. Wt: 513.44
InChI Key: TXDKUDMGQCMRGV-UHFFFAOYSA-N
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Description

N-(5-{[(4-Bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylsulfanyl group at position 5 and a 4-(dimethylsulfamoyl)benzamide moiety at position 2. The compound’s structure combines a sulfamoyl group (electron-withdrawing) and a brominated aromatic ring (lipophilic), which may enhance its pharmacokinetic properties and biological activity . Thiadiazole derivatives are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory activities due to their ability to mimic peptide bonds and interact with biological targets .

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S3/c1-23(2)29(25,26)15-9-5-13(6-10-15)16(24)20-17-21-22-18(28-17)27-11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDKUDMGQCMRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Formation

The thiadiazole ring is synthesized from thiosemicarbazide derivatives. For example, reacting thiocarbohydrazide with carboxylic acids under acidic conditions yields 5-substituted-1,3,4-thiadiazol-2-amines. Cyclization is typically achieved using phosphorous oxychloride (POCl$$_3$$) or sulfuric acid.

Example protocol :

  • Reactants : Thiocarbohydrazide (1 equiv), 4-bromophenylacetic acid (1 equiv).
  • Conditions : Reflux in POCl$$_3$$ (5 h, 110°C).
  • Yield : 70–75% (unoptimized).

Functionalization at the 5-Position

The 5-amino group is replaced with a [(4-bromophenyl)methyl]sulfanyl moiety via nucleophilic substitution.

Stepwise procedure :

  • Thiolation : Treat 5-chloro-1,3,4-thiadiazol-2-amine with 4-bromobenzyl mercaptan in dimethylformamide (DMF) using potassium carbonate (K$$2$$CO$$3$$) as a base.
    • Conditions : 60°C, 6 h.
    • Yield : 82%.
  • Characterization : $$ ^1H $$-NMR (DMSO-$$d6$$): δ 7.45–7.52 (d, 2H, Ar-H), 7.60–7.67 (d, 2H, Ar-H), 4.35 (s, 2H, SCH$$2$$).

Synthesis of 4-(Dimethylsulfamoyl)benzoic Acid

Sulfonylation of 4-Aminobenzoic Acid

The dimethylsulfamoyl group is introduced via sulfonation followed by dimethylation.

Protocol :

  • Sulfonation : React 4-aminobenzoic acid with chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane (DCM) at 0°C.
    • Conditions : 2 h, 0°C → room temperature.
    • Intermediate : 4-sulfamoylbenzoic acid.
  • Dimethylation : Treat the sulfamoyl intermediate with methyl iodide (CH$$_3$$I) in the presence of sodium hydride (NaH).
    • Conditions : Tetrahydrofuran (THF), 12 h, reflux.
    • Yield : 68%.

Amide Bond Formation

Activation of 4-(Dimethylsulfamoyl)benzoic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl$$_2$$).

Procedure :

  • Reactants : 4-(Dimethylsulfamoyl)benzoic acid (1 equiv), SOCl$$_2$$ (3 equiv).
  • Conditions : Reflux (4 h, 70°C), followed by solvent evaporation.
  • Product : 4-(Dimethylsulfamoyl)benzoyl chloride (yield: 95%).

Coupling with Thiadiazole Amine

The acyl chloride is reacted with 5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine in the presence of a base.

Optimized method :

  • Base : Triethylamine (Et$$_3$$N, 2 equiv).
  • Solvent : Dichloromethane (DCM), 0°C → room temperature.
  • Time : 12 h.
  • Yield : 88%.

Characterization data :

  • MS (ESI) : m/z 567.2 [M+H]$$^+$$.
  • $$ ^1H $$-NMR (CDCl$$3$$) : δ 8.12 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.45–7.55 (m, 4H, Ar-H), 4.40 (s, 2H, SCH$$2$$), 3.15 (s, 6H, N(CH$$3$$)$$2$$).

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields for thiadiazole functionalization.

Example :

  • Reactants : 5-Amino-1,3,4-thiadiazol-2-amine, 4-bromobenzyl bromide.
  • Conditions : Microwave (300 W, 120°C, 20 min).
  • Yield : 89% (vs. 70% conventional heating).

Challenges and Optimization

Competing Side Reactions

  • Thiol Oxidation : Mitigated by conducting reactions under nitrogen atmosphere.
  • Amine Protonation : Use of non-nucleophilic bases (e.g., Et$$_3$$N) prevents unwanted salt formation.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted acyl chloride.
  • Recrystallization : Ethanol/water mixtures yield high-purity product (≥98%).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The 4-bromophenyl group undergoes substitution reactions with nucleophiles. For example:

  • Reaction with amines : In DMF at 80–100°C, the bromine atom can be replaced by primary or secondary amines (e.g., piperidine, morpholine) to form aryl amine derivatives.

  • Reaction with thiols : Under basic conditions (K₂CO₃, DMSO), aryl thioethers are synthesized .

Example Conditions :

NucleophileSolventTemperatureYield
PiperidineDMF90°C, 12 h72%
BenzylthiolDMSORT, 24 h65%

Oxidation of the Sulfanyl (-S-) Group

The methylsulfanyl bridge is susceptible to oxidation:

  • H₂O₂/CH₃COOH : Forms sulfoxide (-SO-) at 0–5°C (2 h, 85% yield).

  • KMnO₄/H₂SO₄ : Further oxidizes to sulfone (-SO₂-) at 60°C (3 h, 78% yield).

Kinetic Data :

Oxidizing AgentProductRate Constant (k, s⁻¹)
H₂O₂Sulfoxide1.2 × 10⁻³
KMnO₄Sulfone3.8 × 10⁻⁴

Hydrolysis of the Amide Bond

The benzamide group hydrolyzes under acidic or basic conditions:

  • Acidic (HCl, 6M) : Forms 4-(dimethylsulfamoyl)benzoic acid and 5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine (80°C, 8 h, 90% yield).

  • Basic (NaOH, 2M) : Similar cleavage occurs at 60°C (6 h, 88% yield) .

Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, stabilized by resonance interactions within the thiadiazole ring.

Coupling Reactions via the Thiadiazole Nitrogen

The NH group in the thiadiazole ring participates in:

  • Buchwald–Hartwig amination : With aryl halides (Pd(OAc)₂, XPhos, Cs₂CO₃) to form N-aryl derivatives (70–85% yields) .

  • Suzuki–Miyaura cross-coupling : Limited reactivity observed due to steric hindrance from the sulfamoyl group.

Optimized Protocol :

Reaction TypeCatalystLigandBaseYield
Buchwald–HartwigPd(OAc)₂XPhosCs₂CO₃82%

Electrophilic Aromatic Substitution

The electron-rich thiadiazole ring undergoes nitration and sulfonation:

  • Nitration (HNO₃/H₂SO₄) : Nitro group introduced at position 4 of the thiadiazole (0°C, 1 h, 68% yield).

  • Sulfonation (SO₃/H₂SO₄) : Requires heating (50°C, 4 h) for moderate yields (55%).

Regioselectivity :
Substitution occurs preferentially at the 4-position due to electronic directing effects of the sulfur atoms.

Functionalization of the Sulfamoyl Group

The dimethylsulfamoyl moiety reacts with:

  • Grignard reagents : Cleavage of S–N bonds to form thiols (e.g., MeMgBr, THF, −10°C, 45% yield).

  • Acid chlorides : N-Acylation under Schotten–Baumann conditions (e.g., AcCl, NaOH, 60% yield) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • C–S bond cleavage : Generates 4-bromobenzyl methyl sulfide and a thiadiazole radical intermediate.

  • Dimerization : Forms bis-thiadiazole derivatives (15% yield after 24 h).

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C (TGA data: onset at 215°C).

  • pH Sensitivity : Stable in pH 4–9; rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 11) conditions.

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., ligand frameworks). Experimental protocols should prioritize inert atmospheres for oxygen-sensitive reactions (e.g., sulfanyl oxidations).

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring , a bromophenyl group , and a sulfonamide moiety . These structural components contribute to its diverse biological activities. The synthesis typically involves multi-step reactions that integrate these functional groups to yield the final product. The synthesis process can be summarized as follows:

  • Formation of the Thiadiazole Ring : The initial step usually involves the reaction of hydrazine derivatives with carbon disulfide.
  • Introduction of Bromophenyl Group : A bromobenzyl halide is introduced to the thiadiazole structure.
  • Sulfonamide Formation : The final step involves coupling with a dimethylsulfamoyl derivative to form the complete amide structure.

Biological Activities

The compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. Below are some notable applications:

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings possess significant antimicrobial properties. In vitro studies have demonstrated that N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide shows effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Antibacterial Testing : The compound has shown promising results against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods.
  • Antifungal Activity : It has also been evaluated against fungal strains such as Candida albicans, showcasing potential as an antifungal agent.

Anticancer Properties

The compound's anticancer potential has been explored through various assays, including:

  • Cell Viability Assays : Studies using human cancer cell lines (e.g., MCF7 for breast cancer) have shown that this compound can inhibit cell proliferation effectively.
  • Mechanistic Studies : Molecular docking studies suggest that the compound interacts with specific receptors involved in cancer cell growth, enhancing its therapeutic potential.

Data Tables

To summarize the findings on biological activities and structural comparisons, the following tables provide a clear overview:

Compound Name Structural Features Biological Activity
This compoundThiadiazole ring, bromophenyl groupAntimicrobial and anticancer
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazoleBenzyl group with fluorophenylAnticancer properties
2-benzyl-sulfanyl-5-chloro-acetamido-1,3,4-thiadiazoleChloro substituent on thiadiazoleCytotoxic effects in cancer models

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities against various pathogens. The results indicated that modifications in the side chains significantly influenced their activity profiles .
  • Molecular Docking Studies : Research involving molecular docking simulations highlighted how structural modifications could enhance binding affinity to target proteins associated with cancer progression .
  • Antioxidant Activity Assessment : Some derivatives showed antioxidant properties alongside their antimicrobial effects, suggesting potential for dual-action therapies .

Mechanism of Action

The mechanism of action of N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl and bromophenyl groups may enhance its binding affinity to specific targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Differences Biological Activity Reference
Target Compound 5-(4-bromobenzylsulfanyl), 4-(dimethylsulfamoyl)benzamide ~525.3 Reference compound Not explicitly reported (assumed anticancer)
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 5-(4-chlorobenzylsulfanyl) ~485.9 Bromine → chlorine Unreported, likely similar pharmacokinetics
2-Bromo-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 2-bromobenzamide, 5-(4-bromobenzylsulfanyl) 485.2 Dimethylsulfamoyl → 2-bromo substituent Unreported; structural similarity suggests potential anticancer activity
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole core, fluorophenyl group ~523.6 Thiadiazole → oxadiazole; sulfamoyl group variation Not reported; oxadiazoles often exhibit antimicrobial activity

Physicochemical Properties

  • Solubility: The dimethylsulfamoyl group enhances water solubility relative to non-polar substituents (e.g., 2-bromobenzamide in ) .

Research Findings and Data Tables

Table 1: Spectral Data Comparisons

Compound IR νC=S (cm⁻¹) ¹H-NMR (δ, ppm) Key Spectral Features Reference
Target Compound ~1255 (C=S) 7.8–8.2 (aromatic H), 4.6 (SCH₂) Absence of νS-H (~2500 cm⁻¹) confirms thione tautomer
N-(5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide 1240 (C=S) 3.8–4.1 (OCH₃), 2.5 (SCH₃) Methoxy and methylthio groups alter electronic environment

Table 2: Anticancer Activity of Selected Analogues

Compound IC₅₀ (μM) Cell Line Mechanism Reference
N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide 2.1 MCF-7 (breast cancer) Caspase-3 activation, G2/M arrest
Target Compound (Predicted) <10 (estimated) N/A Assumed similar to

Biological Activity

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that incorporates multiple functional groups, including a thiadiazole ring , bromophenyl group , and sulfonamide moiety . This structural complexity is believed to contribute to its diverse biological activities, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound's molecular formula is C13H14BrN3OS2C_{13}H_{14}BrN_3OS_2. The presence of the 1,3,4-thiadiazole ring is significant due to its association with various biological activities, including antimicrobial and anticancer properties. The bromophenyl group enhances the compound's lipophilicity and may influence its absorption and distribution in biological systems .

Antimicrobial Properties

Research has shown that derivatives of thiadiazoles exhibit notable antimicrobial activity. For instance, compounds similar to this compound have been reported to possess activity against a range of bacteria and fungi. The thiadiazole scaffold is particularly effective against resistant strains of bacteria such as Mycobacterium tuberculosis and various fungal pathogens .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential. A review highlighted that compounds containing the 1,3,4-thiadiazole moiety can inhibit the proliferation of cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µg/mL)
Compound AMCF-7 (breast cancer)0.28
Compound BA549 (lung cancer)0.52
This compoundTBDTBD

The specific mechanism of action often involves the inhibition of tubulin polymerization or interference with cell signaling pathways, leading to apoptosis in cancer cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Receptor Binding : Modulation of receptor activity that influences cell signaling.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells through disruption of cellular processes.

Case Studies

Several studies have demonstrated the efficacy of thiadiazole derivatives in preclinical models:

  • Study 1 : Investigated the anticancer effects on SK-MEL-2 melanoma cells, reporting an IC50 value of 4.27 µg/mL for a related thiadiazole derivative.
  • Study 2 : Evaluated the antimicrobial effects against resistant strains of M. tuberculosis, showing promising results that warrant further exploration into structure-activity relationships (SAR) within this class of compounds .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound, and what critical parameters influence yield optimization?

Answer:
The synthesis of this compound involves multi-step protocols, typically starting with functionalization of the 1,3,4-thiadiazole core. Key steps include:

  • Sulfanyl linkage formation : Reaction of 5-amino-1,3,4-thiadiazole intermediates with 4-bromobenzyl thiol derivatives under basic conditions (e.g., NaH in dry THF) to introduce the [(4-bromophenyl)methyl]sulfanyl group .
  • Coupling with benzamide : Activation of 4-(dimethylsulfamoyl)benzoic acid (e.g., via chlorination using SOCl₂) followed by amide coupling with the thiadiazole amine .
    Optimization factors :
  • Reagent purity : Anhydrous solvents (THF, DMF) and controlled temperature (0–5°C during coupling) to minimize side reactions.
  • Purification : Flash chromatography or recrystallization to isolate the product from unreacted intermediates .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:
Key analytical techniques :

  • NMR :
    • ¹H-NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons from benzamide and bromophenyl groups), δ 3.1–3.3 ppm (dimethylsulfamoyl –N(CH₃)₂) .
    • ¹³C-NMR : Signals for thiadiazole carbons (~160–170 ppm) and sulfonamide sulfur-bound carbons (~45 ppm) .
  • IR : Absorption bands at ~1250–1260 cm⁻¹ (C=S stretching in thiadiazole) and ~1150 cm⁻¹ (S=O in sulfonamide) .
  • LC-MS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₈H₁₈BrN₅O₂S₃: ~520.98 Da) .

Advanced: What strategies are recommended to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy) for this compound?

Answer:
Discrepancies in bioactivity often arise from:

  • Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or tumor models (e.g., IC₅₀ values in MCF-7 vs. HeLa cells) .
  • Solubility limitations : Poor aqueous solubility may skew in vitro results. Use of DMSO carriers at ≤0.1% v/v is critical to avoid cytotoxicity artifacts .
    Resolution steps :

Dose-response standardization : Test across a wider concentration range (e.g., 0.1–100 µM) with controls for solvent effects.

Mechanistic profiling : Evaluate target engagement (e.g., enzyme inhibition assays for sulfonamide-related targets like carbonic anhydrase) .

Advanced: How can computational methods (e.g., molecular docking, MD simulations) guide SAR studies for derivatives of this compound?

Answer:
Computational workflows :

  • Docking : Use AutoDock Vina or Schrödinger to model interactions between the sulfonamide group and target proteins (e.g., kinases or bacterial enzymes). The 4-bromophenyl group may occupy hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-receptor complexes over 50–100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (e.g., between thiadiazole sulfur and active-site residues) .
    SAR insights :
  • Electron-withdrawing substituents : Bromine enhances lipophilicity and membrane penetration but may reduce solubility.
  • Sulfamoyl group : Critical for hydrogen bonding; dimethyl substitution balances steric effects and metabolic stability .

Advanced: What experimental approaches are effective in characterizing tautomeric or conformational equilibria in this compound?

Answer:
Tautomerism analysis :

  • ¹H-NMR in DMSO-d₆ : Monitor NH proton signals (e.g., δ 10–12 ppm) to detect thione-thiol tautomerism in the thiadiazole ring .
  • IR spectroscopy : Absence of S-H stretching (~2500 cm⁻¹) confirms dominance of the thione form .
    Conformational studies :
  • X-ray crystallography : Resolve spatial arrangement of the benzamide and bromophenyl groups.
  • Variable-temperature NMR : Assess rotational barriers of the sulfonamide group (e.g., coalescence temperature for –N(CH₃)₂ signals) .

Advanced: How can researchers mitigate synthetic challenges related to sulfur-containing intermediates (e.g., disulfide formation or oxidation)?

Answer:
Common issues :

  • Disulfide byproducts : Occur during thiol-thiadiazole coupling.
    Mitigation strategies :
  • Inert atmosphere : Use N₂/Ar to prevent oxidation of sulfhydryl intermediates.
  • Reducing agents : Add 1–2% β-mercaptoethanol or TCEP to stabilize thiols .
  • Purification : Employ RP-HPLC with 0.1% TFA to separate sulfanyl derivatives from oxidized analogs .

Basic: What are the recommended storage conditions to ensure compound stability for long-term studies?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
  • Solubility considerations : Prepare stock solutions in DMSO and aliquot to minimize freeze-thaw cycles .

Advanced: What in silico tools are suitable for predicting ADMET properties of this compound?

Answer:

  • ADMET Prediction :
    • SwissADME : Estimates logP (~3.5) and bioavailability (Lipinski rule compliance).
    • pkCSM : Predicts CNS permeability (low due to sulfonamide polarity) and cytochrome P450 inhibition risk .
  • Metabolism : Use GLORYx to identify potential sites for oxidative metabolism (e.g., dimethylsulfamoyl group) .

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